N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the nitrofuran moiety in the structure contributes to its reactivity and biological activity .
Preparation Methods
The synthesis of N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide involves several steps. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the sulfonyl and acetamide groups . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This results in the inhibition of bacterial growth and the induction of cell death in cancer cells . The compound’s molecular targets include enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: Used primarily for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and reactivity compared to other nitrofuran derivatives .
Properties
Molecular Formula |
C18H13N3O9S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[4-[(E)-1,2-bis(5-nitrofuran-2-yl)ethenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H13N3O9S/c1-11(22)19-12-2-5-14(6-3-12)31(27,28)16(15-7-9-18(30-15)21(25)26)10-13-4-8-17(29-13)20(23)24/h2-10H,1H3,(H,19,22)/b16-10+ |
InChI Key |
UNJZPYXINYGDIV-MHWRWJLKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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